molecular formula C10H9N3S B14339721 2-Propenethioamide, 2-cyano-3-(phenylamino)- CAS No. 100781-94-0

2-Propenethioamide, 2-cyano-3-(phenylamino)-

Cat. No.: B14339721
CAS No.: 100781-94-0
M. Wt: 203.27 g/mol
InChI Key: GJYKMQRTLXCKRQ-UHFFFAOYSA-N
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Description

2-Propenethioamide, 2-cyano-3-(phenylamino)- is an organic compound with the molecular formula C10H8N2S and a molecular weight of 188.249 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenylamino group, and a propenethioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Propenethioamide, 2-cyano-3-(phenylamino)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a cyanoacetamide with a phenyl isothiocyanate in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Propenethioamide, 2-cyano-3-(phenylamino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propenethioamide, 2-cyano-3-(phenylamino)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenethioamide, 2-cyano-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Propenethioamide, 2-cyano-3-(phenylamino)- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-Propenethioamide, 2-cyano-3-(phenylamino)- in terms of its specific chemical structure and the resulting properties.

Properties

CAS No.

100781-94-0

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

3-anilino-2-cyanoprop-2-enethioamide

InChI

InChI=1S/C10H9N3S/c11-6-8(10(12)14)7-13-9-4-2-1-3-5-9/h1-5,7,13H,(H2,12,14)

InChI Key

GJYKMQRTLXCKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C(=S)N

Origin of Product

United States

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